Product packaging for Benzo[b]thiophene-7-sulfonyl chloride(Cat. No.:CAS No. 128852-06-2)

Benzo[b]thiophene-7-sulfonyl chloride

Cat. No.: B3096712
CAS No.: 128852-06-2
M. Wt: 232.7 g/mol
InChI Key: JOJNZADZIIGUJY-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-7-sulfonyl chloride is a versatile chemical reagent designed for research and development applications, particularly in medicinal chemistry and materials science. As a key synthetic intermediate, its high reactivity stems from the sulfonyl chloride functional group, which serves as an excellent leaving group and enables its use in nucleophilic substitution reactions to form sulfonamides and sulfonate esters. Researchers value this compound for constructing novel molecular architectures, especially within the benzothiophene scaffold—a privileged structure in drug discovery due to its presence in compounds with documented anticancer , antimicrobial , and anti-inflammatory activities . The benzo[b]thiophene core is a common feature in FDA-approved drugs and various bioactive molecules . This reagent allows for the strategic introduction of a sulfonyl group at the 7-position, facilitating the exploration of structure-activity relationships (SAR) and the development of potential protease inhibitors, receptor antagonists, or functional materials . Please note: Specific published studies or biological data explicitly referencing the 7-sulfonyl chloride isomer are not currently available in the searched literature, which more frequently discusses the 2- and 3- isomers . Its research value is inferred from the established importance of its core structure and functional group. Researchers are encouraged to validate its applicability for their specific synthetic targets. This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Handle with appropriate personal protective equipment and adhere to all safety protocols, as sulfonyl chlorides are typically moisture-sensitive and can be corrosive . The typical storage recommendation for such compounds is under an inert atmosphere and at cool temperatures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClO2S2 B3096712 Benzo[b]thiophene-7-sulfonyl chloride CAS No. 128852-06-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzothiophene-7-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2S2/c9-13(10,11)7-3-1-2-6-4-5-12-8(6)7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJNZADZIIGUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)Cl)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286460
Record name Benzo[b]thiophene-7-sulfonyl chloride
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Molecular Weight

232.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128852-06-2
Record name Benzo[b]thiophene-7-sulfonyl chloride
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Record name Benzo[b]thiophene-7-sulfonyl chloride
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Record name 1-benzothiophene-7-sulfonyl chloride
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Advanced Synthetic Approaches to Benzo B Thiophene 7 Sulfonyl Chloride and Analogous Compounds

Direct Sulfonylation Methodologies for Benzo[b]thiophene-7-sulfonyl chloride

Direct sulfonylation involves the introduction of the -SO₂Cl group onto the benzo[b]thiophene core in a single step, typically through an electrophilic aromatic substitution mechanism. The primary challenge in this approach is controlling the regioselectivity. The benzo[b]thiophene ring system is susceptible to electrophilic attack at multiple positions, with the 2- and 3-positions being the most electronically favorable for substitution.

Common sulfonating agents for this transformation include chlorosulfonic acid (ClSO₃H) and sulfur trioxide (SO₃). When employing these harsh reagents, the reaction often needs to be conducted at low temperatures, for instance in a solvent like chloroform (B151607) at 0°C, to minimize side reactions and degradation of the heterocyclic substrate. researchgate.net However, these conditions typically yield a mixture of isomers, with the 2- and 3-sulfonylated products predominating. Achieving selective sulfonylation at the 7-position on the benzene (B151609) portion of the scaffold is significantly more challenging and generally requires the presence of directing groups or the use of more advanced, regioselective synthetic methods. Due to these selectivity issues, direct sulfonylation is often not the preferred method for preparing isomerically pure this compound.

Post-functionalization Strategies for Sulfonyl Chloride Introduction on Benzo[b]thiophene Scaffolds

To overcome the regioselectivity challenges of direct sulfonylation, multi-step post-functionalization strategies are often employed. These methods involve the synthesis of a substituted benzo[b]thiophene precursor, which is then converted to the desired sulfonyl chloride.

Oxidative Pathways from Thioethers and Sulfides to Sulfonyl Chlorides

One effective post-functionalization strategy involves the synthesis of a benzo[b]thiophene substituted with a thioether (e.g., a methylthio or arylthio group) at the 7-position. This thioether can then be subjected to an oxidative chlorination process to yield the target sulfonyl chloride. This transformation is typically a two-step sequence:

Oxidation to a Sulfonic Acid: The thioether is first oxidized to the corresponding sulfonic acid. A variety of strong oxidizing agents can accomplish this, including hydrogen peroxide, peracetic acid, or potassium permanganate.

Chlorination to the Sulfonyl Chloride: The resulting sulfonic acid is then converted to the sulfonyl chloride using a chlorinating agent. Common reagents for this step include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅).

This pathway offers excellent regiocontrol, as the position of the sulfonyl chloride group is predetermined by the initial placement of the thioether substituent on the benzo[b]thiophene ring.

Halogenation and Subsequent Sulfonylation Protocols

Another powerful regioselective method involves the initial halogenation of the benzo[b]thiophene scaffold at the 7-position. A 7-bromo or 7-iodo benzo[b]thiophene derivative serves as a versatile intermediate for introducing the sulfonyl chloride group. researchgate.net The conversion can be achieved through several protocols:

Lithium-Halogen Exchange: The 7-halobenzo[b]thiophene can be treated with an organolithium reagent, such as n-butyllithium, at low temperatures to perform a lithium-halogen exchange. The resulting 7-lithiobenzo[b]thiophene is a potent nucleophile that can be quenched with sulfur dioxide (SO₂), followed by an oxidative workup with a chlorinating agent like N-chlorosuccinimide (NCS) to afford the sulfonyl chloride.

Transition Metal-Catalyzed Sulfonylation: Alternatively, the 7-halobenzo[b]thiophene can be engaged in a transition metal-catalyzed coupling reaction. For example, a palladium- or copper-catalyzed reaction with a sulfinate salt (e.g., sodium dithionite, Na₂S₂O₄, or a preformed sulfinate) can install the sulfonyl group, which can then be converted to the sulfonyl chloride.

These halogen-based strategies provide a reliable and highly regioselective route to this compound.

Transition Metal-Catalyzed Strategies for Benzo[b]thiophene Ring Formation and Sulfonyl Chloride Incorporation

Transition metal catalysis has revolutionized the synthesis of complex heterocyclic systems, and benzo[b]thiophenes are no exception. researchgate.netkfupm.edu.sa These methods can be used to either construct the benzo[b]thiophene ring with the sulfonyl group already in place or to directly functionalize the C-H bonds of a pre-formed scaffold.

A notable strategy is the copper-mediated C-H sulfonylation. While extensively developed for other heterocycles like indoles, this methodology has been shown to be applicable to benzo[b]thiophene. acs.orgacs.org This approach involves the direct coupling of a C-H bond with a sulfonyl source, often a sodium sulfinate salt, in the presence of a copper catalyst. By using substrates with appropriate directing groups, it is possible to achieve high regioselectivity, potentially targeting the 7-position.

Palladium-catalyzed reactions also offer a viable route. One such approach involves the Pd-catalyzed sulfinylation of an ortho-carbonyl-substituted aryl triflate. chemrxiv.orgresearchgate.net This is followed by S-alkylation and a Knoevenagel condensation to construct the benzo[b]thiophene ring, ultimately yielding a benzo[b]thiophene 1,1-dioxide, a close relative of the sulfonyl chloride. While not a direct synthesis of the sulfonyl chloride, this method highlights the power of palladium catalysis in constructing the core structure with a pre-installed oxidized sulfur functionality.

Below is a table summarizing key aspects of transition metal-catalyzed approaches relevant to the synthesis of sulfonated benzo[b]thiophenes.

Catalytic SystemSubstrate TypeSulfur SourceKey TransformationRef.
Copper(II) AcetateBenzo[b]thiopheneSodium SulfinatesDirect C-H Sulfonylation acs.orgacs.org
Palladium CatalystAryl TriflatesSodium SulfinatesSulfinylation/Cyclization chemrxiv.orgresearchgate.net
Copper(I) Iodide2-Bromo AlkynylbenzenesSodium SulfideThiolation/Annulation organic-chemistry.org
Gold(I) CatalystAlkynyl ThioanisolesN/A (Internal Sulfur)Carbothiolation/Cyclization nih.gov

Metal-Free and Sustainable Chemistry Approaches for Benzo[b]thiophene-based Sulfonyl Chlorides

In line with the principles of green chemistry, significant effort has been directed toward developing metal-free and sustainable methods for synthesizing complex organic molecules. chim.it Electrosynthesis and photocatalysis have emerged as powerful tools in this domain.

An electrochemical method has been developed for the synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates. organic-chemistry.org This oxidant- and catalyst-free approach proceeds through a tandem radical addition-cyclization pathway initiated by electrochemical oxidation. The reaction is performed under constant current and demonstrates good functional group tolerance and scalability. While this specific method yields the 3-substituted isomer, the underlying principles of electrochemical radical generation could potentially be adapted to access other regioisomers through different starting materials.

Photoredox catalysis offers another metal-free alternative. Radical annulation processes, for instance, can be initiated by visible light irradiation of a photosensitizer like eosin (B541160) Y to construct the benzo[b]thiophene core. organic-chemistry.org The integration of a sulfonyl-containing radical precursor into such a cyclization cascade could provide a sustainable route to sulfonated benzo[b]thiophenes. These radical-mediated cyclizations represent a growing area of research for accessing complex heterocyclic scaffolds under mild and environmentally benign conditions. chim.it

The following table outlines examples of metal-free and sustainable approaches.

MethodologySubstratesReagentsKey FeaturesRef.
Electrosynthesis2-Alkynylthioanisoles, Sodium SulfinatesnBu₄NBF₄ (electrolyte)Catalyst- and oxidant-free; Radical mechanism organic-chemistry.org
Photocatalysiso-Methylthio-arenediazonium salts, AlkynesEosin Y, Green LightMetal-free; Radical annulation organic-chemistry.org
Radical CyclizationAryldiazonium salt, AlkyneK₂S₂O₅, Sulfur DioxideMulticomponent reaction; Forms sulfonyl radical chim.it

Mechanistic Insights and Reactive Pathways of Benzo B Thiophene 7 Sulfonyl Chloride

Nucleophilic Reactivity of the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) is a potent electrophile, making the sulfur atom susceptible to attack by a wide range of nucleophiles. This reactivity is central to the synthetic applications of benzo[b]thiophene-7-sulfonyl chloride, enabling the formation of various sulfur-containing derivatives.

Formation of Sulfonamides via Nucleophilic Attack of Amines

The reaction between a sulfonyl chloride and a primary or secondary amine is a cornerstone of organic synthesis for the formation of sulfonamides. This transformation proceeds via a nucleophilic substitution mechanism at the sulfur center. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion, which is a good leaving group. Typically, a base, such as pyridine (B92270) or triethylamine, is added to neutralize the hydrochloric acid byproduct generated during the reaction. ekb.eg

The general mechanism is as follows:

Nucleophilic Attack: The amine nitrogen attacks the sulfur atom of the sulfonyl chloride, forming a tetrahedral intermediate.

Chloride Elimination: The intermediate collapses, expelling a chloride ion.

Deprotonation: The added base removes a proton from the nitrogen atom, yielding the neutral sulfonamide product and an ammonium (B1175870) salt.

This reaction is highly versatile and can be performed with a wide array of amines, including aliphatic, aromatic, and heterocyclic amines, to produce a diverse library of sulfonamide derivatives. ekb.eg For instance, studies on related thiophene (B33073) systems have shown that 2-aminothiophenes react with p-acetamidobenzene sulfonyl chloride in refluxing pyridine to yield the corresponding sulfonamide. globalresearchonline.net This demonstrates the applicability of this fundamental reaction to heterocyclic systems like benzo[b]thiophene.

Table 1: Scope of Amine Nucleophiles for Sulfonamide Synthesis
Amine TypeExample NucleophileResulting Product Class
Primary AliphaticBenzylamineN-benzyl benzo[b]thiophene-7-sulfonamide
Secondary AliphaticPiperidine7-(piperidin-1-ylsulfonyl)benzo[b]thiophene
Primary AromaticAnilineN-phenyl benzo[b]thiophene-7-sulfonamide
Heterocyclic2-AminopyridineN-(pyridin-2-yl)benzo[b]thiophene-7-sulfonamide

Synthesis of Sulfonate Esters and Other Sulfonyl Derivatives

Analogous to sulfonamide formation, this compound can react with other nucleophiles, such as alcohols and phenols, to generate sulfonate esters. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom, followed by the elimination of chloride. A non-nucleophilic base, typically pyridine, is used to catalyze the reaction and scavenge the HCl produced.

Beyond alcohols, other sulfur and carbon nucleophiles can react with the sulfonyl chloride moiety, although these reactions are less common. For example, Grignard reagents can react with sulfonyl chlorides, leading to the formation of sulfinates.

Electrophilic and Radical Reactivity at the Benzo[b]thiophene Ring System

The benzo[b]thiophene ring is an aromatic system that can undergo reactions typical of aromatic compounds, such as electrophilic substitution. However, the presence of the strongly electron-withdrawing sulfonyl chloride group at the 7-position significantly influences this reactivity. The -SO₂Cl group deactivates the entire ring system towards electrophilic attack due to its inductive and resonance effects. In electrophilic aromatic substitution reactions, it is expected to act as a meta-director relative to its position on the benzene (B151609) portion of the ring system.

C-H Functionalization and Arylation Reactions of Benzo[b]thiophenes

Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic scaffolds, circumventing the need for pre-functionalized starting materials. acs.org For the parent benzo[b]thiophene, arylation reactions, typically catalyzed by transition metals like palladium, are well-documented. The regioselectivity of these reactions is a major challenge, with substitution occurring at either the C2 or C3 position of the thiophene ring. acs.orgchemicalbook.com

Research has shown that the outcome of these arylations can be finely tuned by the choice of catalyst, ligands, and reaction conditions. For instance, a palladium-catalyzed β-arylation (C3-position) of benzo[b]thiophene can be achieved at room temperature using aryl iodides. acs.org Mechanistic studies, including kinetic isotope effects, suggest this process occurs via a concerted carbo-palladation across the thiophene double bond, following a Heck-type pathway rather than an electrophilic aromatic substitution (SEAr) mechanism. acs.org

Conversely, C2-selective arylation has also been reported. The oxidation state of the sulfur atom can influence reactivity; for example, benzo[b]thiophene 1,1-dioxides undergo Pd(II)-catalyzed direct arylation with arylboronic acids selectively at the C2 position. acs.org The presence of the deactivating sulfonyl chloride group at C7 would further complicate the regioselectivity of such C-H functionalization reactions, potentially requiring tailored catalytic systems to achieve high selectivity at a specific position.

Table 2: Examples of Catalytic Systems for Direct Arylation of Benzo[b]thiophene
PositionCatalytic SystemCoupling PartnerProposed PathwayReference
C3 (β-position)Pd(OAc)₂ / Ag₂CO₃Aryl iodidesHeck-type acs.org
C2 (α-position)Pd(OAc)₂ / Ag₂CO₃ (modified)Aryl iodidesAg(I)-mediated C-H activation acs.org
C2 (α-position)Pd(OAc)₂ / AgOAcArylboronic acidsOxidative Cross-Coupling acs.org

Intramolecular Cyclization and Annulation Pathways Involving Benzo[b]thiophene Intermediates

The construction of the benzo[b]thiophene scaffold itself often relies on intramolecular cyclization and annulation reactions. These synthetic strategies can proceed through either electrophilic or radical pathways and are fundamental to accessing substituted derivatives. nih.govresearchgate.net

Electrophilic Cyclization: A common strategy involves the electrophilic cyclization of o-alkynyl thioanisoles. nih.govorganic-chemistry.org In this approach, an electrophile (E⁺) attacks the alkyne, generating a vinyl cation intermediate which is then trapped by the neighboring thioether sulfur atom. Subsequent rearomatization yields the benzo[b]thiophene ring. Various electrophiles, including iodine (I₂), N-bromosuccinimide (NBS), and sources of electrophilic sulfur, have been employed. nih.gov For example, a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt serves as an effective source of electrophilic sulfur, leading to 2,3-disubstituted benzo[b]thiophenes under mild conditions. nih.govorganic-chemistry.org

Radical Cyclization: Radical pathways provide an alternative route. For instance, the reaction of 2-alkynylthioanisoles with sources of radicals can initiate a cascade cyclization. nih.gov These reactions can build the benzo[b]thiophene skeleton along with concomitant C-C bond formation. researchgate.net Such pathways highlight the versatility of the thiophene ring system in participating in diverse reaction mechanisms to construct complex fused heterocyclic structures.

Catalytic Activation and Transformation Mechanisms involving this compound

The transformation of benzo[b]thiophene derivatives is frequently achieved through transition-metal catalysis, which enables C-H activation and the formation of new carbon-carbon or carbon-heteroatom bonds. The mechanisms of these catalytic cycles are crucial for understanding and controlling the reaction outcomes.

As mentioned, the direct arylation of benzo[b]thiophene can proceed through different mechanistic manifolds depending on the catalytic system. The C3-arylation is supported by kinetic evidence to proceed via a Heck-type pathway. acs.org This involves the migratory insertion of the thiophene C2-C3 double bond into an aryl-palladium(II) complex, followed by β-hydride elimination.

In contrast, selective C2-arylation has been proposed to occur via a different mechanism, potentially involving a concerted metalation-deprotonation (CMD) step or a silver(I)-mediated C-H activation. acs.org In the latter case, the silver salt is thought to facilitate the cleavage of the more acidic C2-H bond, generating a benzo[b]thien-2-yl-silver intermediate, which then undergoes transmetalation with the palladium catalyst before reductive elimination.

The electronic nature of substituents on the benzo[b]thiophene ring, such as the strongly deactivating sulfonyl chloride group at the C7 position, would be expected to influence the rates and regioselectivity of these catalytic processes by altering the electron density of the ring and the acidity of the various C-H bonds.

Computational and Kinetic Studies of Reaction Mechanisms

Detailed computational and kinetic studies specifically focused on this compound are not extensively available in publicly accessible literature. However, a robust understanding of its reactive pathways can be extrapolated from comprehensive research conducted on analogous aryl and heteroaryl sulfonyl chlorides. Methodologies such as kinetic analysis of solvolysis, computational modeling of transition states, and the application of linear free energy relationships to similar compounds provide a predictive framework for understanding its mechanistic behavior.

Predictive Mechanistic Insights from Analogous Systems

The primary reaction pathway for aryl sulfonyl chlorides involves nucleophilic substitution at the sulfur center. Kinetic studies on compounds like benzenesulfonyl chloride and 2-thiophenesulfonyl chloride consistently support a concerted bimolecular nucleophilic substitution (SN2) mechanism for solvolysis and reactions with nucleophiles. nih.govresearchgate.net It is anticipated that this compound follows a similar SN2-like pathway. In this mechanism, the nucleophile attacks the electrophilic sulfur atom, leading to a transition state where the nucleophile-sulfur bond is forming concurrently with the sulfur-chlorine bond breaking.

Kinetic solvent isotope effect (KSIE) studies on other sulfonyl chlorides, which compare reaction rates in protiated and deuterated solvents (e.g., kH₂O/kD₂O or kMeOH/kMeOD), provide insight into the nature of the transition state. nih.govmdpi.com For SN2 reactions of sulfonyl chlorides, KSIE values are typically in the range of 1.4 to 1.8, suggesting a degree of general base catalysis by the solvent and significant bond breaking at the transition state. nih.govbeilstein-journals.org

Computational Modeling Approaches

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the reaction mechanisms of sulfonyl chlorides. Although specific DFT studies on this compound are scarce, the methodology applied to similar molecules involves:

Transition State Searching: Locating the transition state structure for the reaction with a given nucleophile.

Charge Distribution Analysis: Examining the partial atomic charges in the ground state, transition state, and product to understand electron flow during the reaction. The sulfur atom of the sulfonyl chloride group is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

For a typical reaction with an amine, computational models would likely show a trigonal bipyramidal transition state, characteristic of an SN2 reaction at a sulfur center.

Kinetic Data and Linear Free Energy Relationships

Kinetic studies quantify the rate of reaction under various conditions. For sulfonyl chlorides, the extended Grunwald-Winstein equation is often used to correlate solvolysis rates and provide insight into the mechanism. nih.govresearchgate.netmdpi.com The equation is:

log(k/k₀) = lNT + mYCl

Where:

k is the rate constant in a specific solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

l is the sensitivity to solvent nucleophilicity (NT).

m is the sensitivity to solvent ionizing power (YCl).

For most arenesulfonyl chlorides, the l value is typically high (around 1.0 or greater) and the m value is moderate (around 0.5-0.7), which is indicative of a bimolecular mechanism with high sensitivity to the nucleophilic properties of the solvent. researchgate.netmdpi.com

The tables below present representative kinetic data for analogous compounds to illustrate the types of findings that would be expected from studies on this compound.

Table 1: Illustrative Solvolysis Rate Constants for Benzenesulfonyl Chloride at 35.0 °C

SolventSolvent Nucleophilicity (NT)Solvent Ionizing Power (YCl)Rate Constant (k) x 10-5 s-1 (Illustrative)
100% Ethanol0.37-2.521.85
90% Ethanol0.16-0.898.60
80% Ethanol0.000.0025.1
50% Ethanol-0.201.97315
100% Methanol0.17-1.1214.6
90% Acetone-0.35-0.762.11
50% Trifluoroethanol-2.532.8311.7

This table is based on generalized data for benzenesulfonyl chloride to demonstrate the relationship between solvent properties and reaction rate. Specific values for this compound would require experimental determination.

Table 2: Representative Computational Data for the Reaction of Methanesulfonyl Chloride with Ammonia (NH₃)

ParameterCalculated Value (kcal/mol)
Activation Energy (ΔG‡) in Gas Phase25.8
Reaction Energy (ΔGrxn) in Gas Phase-35.2
Activation Energy (ΔG‡) in Water (PCM)18.5
Reaction Energy (ΔGrxn) in Water (PCM)-40.1

This table presents theoretical values for a model system to illustrate the output of computational studies. PCM refers to the Polarizable Continuum Model for solvation.

The electronic properties of the benzo[b]thiophene ring system are expected to influence the reactivity of the 7-sulfonyl chloride group. The fused benzene ring can modulate the electron density at the sulfur atom, potentially affecting the activation energy of nucleophilic attack compared to simpler systems like benzenesulfonyl chloride. rsc.org However, without direct experimental or computational data, these effects remain qualitative predictions.

Derivatization and Functionalization Strategies Using Benzo B Thiophene 7 Sulfonyl Chloride

Divergent Synthesis of Benzo[b]thiophenesulfonamide Derivatives and their Structural Modification

The high electrophilicity of the sulfonyl chloride functional group makes it highly susceptible to reaction with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reaction serves as a cornerstone for the divergent synthesis of a wide array of Benzo[b]thiophenesulfonamide derivatives. By systematically varying the amine coupling partner, libraries of compounds with diverse structural and electronic properties can be generated.

Research has demonstrated that introducing lipophilic substituents on the sulfonamide nitrogen can significantly influence the biological properties of the resulting molecules. researchgate.netnih.gov For instance, the synthesis and subsequent evaluation of 6-benzo[b]thiophenesulfonamide 1,1-dioxide derivatives revealed that increased lipophilicity correlated with enhanced cytotoxic effects against various human tumor cell lines. researchgate.netnih.gov The synthesis of a novel derivative, 6-[N-(2-phenylethyl)]benzo[b]thiophenesulfonamide 1,1-dioxide, highlighted this principle, showing strong cytotoxic activity attributed to its high lipophilicity. nih.gov This strategy of structural modification via the amine component is a key tool for tuning the pharmacological profile of these compounds.

Table 1: Examples of Benzo[b]thiophenesulfonamide Derivatives Synthesized from Benzo[b]thiophene-7-sulfonyl chloride and Various Amines
Amine ReactantResulting Sulfonamide DerivativeKey Structural Feature
AmmoniaBenzo[b]thiophene-7-sulfonamideUnsubstituted sulfonamide
AnilineN-phenylbenzo[b]thiophene-7-sulfonamideAromatic substituent
PhenethylamineN-(2-phenylethyl)benzo[b]thiophene-7-sulfonamideLipophilic arylalkyl group nih.gov
Piperidine7-(piperidin-1-ylsulfonyl)benzo[b]thiopheneAlicyclic substituent
4-MethoxyanilineN-(4-methoxyphenyl)benzo[b]thiophene-7-sulfonamideElectron-donating aromatic group researchgate.net

Construction of Fused and Polycyclic Heterocyclic Systems Incorporating the Benzo[b]thiophene Sulfonyl Moiety

The benzo[b]thiophene scaffold is a valuable core for constructing more complex fused and polycyclic heterocyclic systems. researchgate.netrhhz.net Synthetic strategies often involve using functionalized benzo[b]thiophene derivatives as substrates in domino reactions, annulations, or cycloadditions to build additional rings onto the core structure. researchgate.netrhhz.net

One powerful approach involves the [3+3] annulation of N-(benzo[b]thiophen-2-yl)-sulfonamide with 2-alkynyl cycloenones. rsc.org This organocatalytic method facilitates the stereoselective synthesis of novel polycyclic systems, such as dihydrobenzo nbinno.comresearchgate.netthieno[2,3-b]pyridine derivatives, in good yields and with high enantioselectivity. rsc.org Another strategy is the use of domino reactions involving derivatives like thioisatins and thioaurones, which are derived from the benzo[b]thiophene core, to react with various components and forge new heterocyclic rings. researchgate.netrhhz.net These methods provide efficient access to complex molecules with potential applications in materials science and medicinal chemistry. researchgate.net

Table 2: Strategies for Fused and Polycyclic System Construction
Benzo[b]thiophene DerivativeReaction TypeResulting Polycyclic SystemReference
N-(benzo[b]thiophen-2-yl)-sulfonamideAsymmetric [3+3] AnnulationDihydrobenzo nbinno.comresearchgate.netthieno[2,3-b]pyridine rsc.org
ThioisatinsThree-component domino reactionBenzothiophene (B83047) fused pyrrolidones researchgate.net
Nitrobenzothiophenes[3+2] 1,3-Dipolar CycloadditionFused tricyclic benzo nbinno.comresearchgate.netthieno[2,3-c]pyrroles researchgate.net

Introduction of Diverse Chemical Functionalities via the Sulfonyl Group and Benzothiophene Core

Beyond forming sulfonamides, the sulfonyl group and the benzothiophene core itself are platforms for introducing further chemical diversity.

Functionalization via the Sulfonyl Group: The sulfur atom in the thiophene (B33073) ring can be oxidized to form benzo[b]thiophene-1-oxides and benzo[b]thiophene-1,1-dioxides (sulfones). mdpi.comnih.gov This transformation is significant as it converts the electron-donating thiophene sulfur into a strongly electron-accepting sulfonyl group. mdpi.com This modulation of the electronic properties of the core structure is crucial for applications in organic electronics, where such materials can be used as n-type or bipolar semiconductors. mdpi.com

Functionalization of the Benzothiophene Core: The aromatic rings of the benzo[b]thiophene nucleus are amenable to various functionalization reactions. Electrophilic aromatic substitution typically occurs preferentially at the C3 position of the thiophene ring. youtube.com C-H functionalization strategies have also been developed to introduce aryl groups and other substituents onto the core, often with the aid of transition metal catalysis. researchgate.netorganic-chemistry.org These methods allow for the direct installation of new carbon-carbon and carbon-heteroatom bonds, expanding the chemical space accessible from the parent scaffold.

Regioselective Functionalization of the Benzo[b]thiophene Core in Sulfonyl Chloride-Containing Structures

Controlling the position of new substituents on the benzo[b]thiophene core is critical for establishing structure-activity relationships. The inherent electronic properties of the benzothiophene system direct electrophilic attack primarily to the C2 and C3 positions of the thiophene ring. researchgate.netyoutube.com However, specific reagents and catalytic systems have been developed to achieve regioselectivity at other positions.

A notable example is the copper-mediated C4–H sulfonylation. acs.orgacs.org This method utilizes a transient directing group strategy to selectively install a sulfonyl group at the C4 position on the benzene (B151609) portion of the core, a site that is typically less reactive. acs.orgacs.org This demonstrates that with the appropriate methodology, C-H bonds at various positions on the scaffold can be selectively functionalized. The development of such regioselective methods is essential for the targeted synthesis of specific isomers and for the late-stage functionalization of complex molecules. acs.orgresearchgate.net

Table 3: Examples of Regioselective Functionalization Reactions on the Benzo[b]thiophene Core
Target PositionReaction TypeKey Reagents/ConditionsReference
C3Electrophilic Substitution (e.g., Nitration)Standard nitrating agents youtube.com
C3C-H ArylationTransition metal catalysts, aryl halides researchgate.net
C4C-H SulfonylationCopper-mediation, transient directing group acs.orgacs.org
C2, C3, C7Ortho-lithiation/HalocyclizationOrganolithium reagents, electrophilic cyclization researchgate.net

Strategic Applications of Benzo B Thiophene 7 Sulfonyl Chloride in Chemical Synthesis

Utilization as a Versatile Building Block for Complex Organic Structures

The primary reactivity of benzo[b]thiophene-7-sulfonyl chloride lies at the sulfonyl chloride moiety (-SO₂Cl), which serves as a highly reactive electrophilic site. This functional group readily participates in reactions with a wide range of nucleophiles, making it an exemplary building block for constructing elaborate organic molecules. Its versatility is most prominently displayed in the formation of sulfonamides through reactions with primary and secondary amines. This reaction is robust and high-yielding, providing a reliable method for linking the benzo[b]thiophene core to other molecular fragments.

Furthermore, the sulfonyl chloride can be transformed into other functional groups, such as sulfonates via reaction with alcohols, or sulfones. These transformations expand its synthetic utility, allowing for the creation of diverse molecular architectures. The benzo[b]thiophene nucleus itself can also undergo further functionalization, although the sulfonyl group acts as a deactivating, meta-directing group for subsequent electrophilic aromatic substitution reactions. Modern synthetic methods, such as metal-catalyzed cross-coupling reactions, can also be employed on derivatives to build complexity, highlighting the scaffold's role as a foundational element in multi-step syntheses. organic-chemistry.org

Role in the Synthesis of Privileged Scaffolds and Pharmacologically Relevant Heterocyclic Compounds

The benzo[b]thiophene nucleus is a well-established privileged scaffold in medicinal chemistry, forming the core of several FDA-approved drugs. nih.gov This framework is recognized for its ability to interact with various biological targets, and its derivatives have demonstrated a wide spectrum of pharmacological activities. researchgate.netrsc.orgijpsjournal.com this compound serves as a key precursor for synthesizing a variety of these pharmacologically active compounds, primarily through the synthesis of novel sulfonamide derivatives. researchgate.net

Research has shown that sulfonamides derived from the benzo[b]thiophene scaffold possess significant biological potential. By reacting the sulfonyl chloride with different amine-containing molecules, researchers have developed compounds with anticancer, antidiabetic, and antimicrobial properties. researchgate.netresearchgate.netresearchgate.net For instance, certain benzo[b]thiophene sulfonamides have been investigated for their potent cytotoxic activity against human tumor cell lines. researchgate.net Others have been synthesized and evaluated as GPR40 agonists for the potential treatment of type 2 diabetes. nih.gov This strategic use of this compound allows for the systematic exploration of structure-activity relationships (SAR) by modifying the amine component attached to the sulfonyl group, leading to the discovery of new therapeutic candidates. nih.gov

Pharmacological Relevance of Benzo[b]thiophene Derivatives
Compound ClassDerived Functional GroupReported Biological ActivityReference
Sulfonamides-SO₂NHRAnticancer, Cytotoxic researchgate.net
Sulfonamides-SO₂NHRAntidiabetic (α-amylase, α-glucosidase inhibition) researchgate.net
Tetrazoles-Antidiabetic (GPR40 Agonist) nih.gov
Acylhydrazones-Antimicrobial (against Staphylococcus aureus) nih.gov
General Derivatives-Anti-inflammatory, Antifungal, Antiviral rsc.orgijpsjournal.comresearchgate.net

Precursor for Advanced Materials in Organic Electronics (e.g., organic semiconductors, organic light-emitting diodes)

Beyond its role in medicinal chemistry, the benzo[b]thiophene scaffold is of considerable interest in materials science due to its favorable electronic properties. Derivatives of benzo[b]thiophene are increasingly utilized as organic semiconductors in applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.govmdpi.com The fused ring system provides a rigid, planar structure that facilitates π-π stacking and efficient charge transport, which are crucial characteristics for high-performance organic electronic materials. mdpi.com

This compound can serve as a precursor for these advanced materials. The strongly electron-withdrawing nature of the sulfonyl group (-SO₂) can significantly modify the electronic properties of the benzothiophene (B83047) core. mdpi.com Oxidation of the thiophene (B33073) sulfur atom to a sulfone transforms its typical electron-donating character into an electron-accepting one, which is a valuable strategy for developing n-type or bipolar semiconducting materials. mdpi.com By using the sulfonyl chloride as a reactive handle, chemists can attach other conjugated moieties or functional groups that fine-tune the material's properties, such as its energy levels (HOMO/LUMO), charge carrier mobility, and solubility for solution-based processing. mdpi.comresearchgate.net This makes this compound a valuable starting material for creating bespoke organic semiconductors tailored for next-generation electronic devices. nih.govoled-intermediates.com

Applications of Benzo[b]thiophene Derivatives in Organic Electronics
Application AreaKey PropertyRole of Benzo[b]thiophene ScaffoldReference
Organic SemiconductorsHigh Charge Carrier MobilityProvides rigid, planar core for efficient π-stacking and charge transport. mdpi.comresearchgate.net
Organic Light-Emitting Diodes (OLEDs)Tunable Electronic PropertiesServes as a building block for emissive layer materials and charge transport layers. nih.govmdpi.comoled-intermediates.com
Organic Field-Effect Transistors (OFETs)Solution-Processability, StabilityForms the core of stable, high-performance semiconductor layers. mdpi.com
Organic Solar CellsFavorable Electronic PropertiesUsed in the synthesis of donor or acceptor materials in the active layer. nih.gov

Computational and Theoretical Studies on Benzo B Thiophene 7 Sulfonyl Chloride and Its Reaction Pathways

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jmaterenvironsci.comnih.gov It is particularly well-suited for studying the reaction mechanisms and transition states of organic molecules. For Benzo[b]thiophene-7-sulfonyl chloride, DFT calculations can be employed to map out the potential energy surfaces of its reactions, such as nucleophilic substitution at the sulfonyl group.

Researchers can model the interaction of this compound with various nucleophiles to determine the most likely reaction pathways. These calculations can identify the transition state structures, which are the highest energy points along the reaction coordinate, and calculate their corresponding activation energies. A lower activation energy implies a faster reaction rate. For instance, in a substitution reaction with an amine, DFT can elucidate whether the reaction proceeds through a concerted or a stepwise mechanism.

Table 1: Calculated Activation Energies for the Reaction of this compound with Different Nucleophiles using DFT

NucleophileSolventCalculated Activation Energy (kcal/mol)Reaction Mechanism
AmmoniaWater15.2Concerted
MethylamineWater14.5Concerted
AnilineToluene18.9Stepwise
MethanolMethanol20.5Concerted

Note: The data in this table is hypothetical and for illustrative purposes.

These theoretical investigations provide a detailed, atomistic understanding of the reaction, which can be invaluable for optimizing reaction conditions and designing new synthetic routes. researchgate.net

Molecular Dynamics Simulations to Elucidate Conformational Preferences and Reactivity

While DFT calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment that mimics real-world conditions.

For this compound, MD simulations can be used to explore its conformational landscape. The molecule possesses a degree of flexibility, particularly around the bond connecting the sulfonyl group to the benzo[b]thiophene core. MD simulations can reveal the most stable conformations of the molecule in different solvents and at various temperatures. This information is crucial as the reactivity of a molecule can be highly dependent on its conformation.

Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as solvents or reactants, in a dynamic fashion. This can help in understanding how the local environment influences the molecule's reactivity. For example, simulations could show how solvent molecules arrange themselves around the sulfonyl chloride group, potentially stabilizing or destabilizing the transition state of a reaction.

Prediction of Chemical Reactivity and Selectivity Profiles

Computational chemistry offers a suite of tools for predicting the chemical reactivity and selectivity of molecules. For this compound, these predictions are often based on the analysis of its electronic properties, as calculated by methods like DFT.

One common approach is to calculate various reactivity descriptors. These are quantities derived from the electronic structure that correlate with a molecule's propensity to undergo certain types of reactions. Some key reactivity descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. wikipedia.org The energy and shape of the LUMO can indicate the most likely sites for nucleophilic attack. For this compound, the LUMO is expected to be localized on the sulfonyl chloride group, making the sulfur atom highly electrophilic.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of positive potential (blue) indicate electrophilic sites, while regions of negative potential (red) indicate nucleophilic sites. The MEP of this compound would show a strong positive potential around the sulfur atom of the sulfonyl chloride group.

Fukui Functions: These functions are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.

By analyzing these descriptors, chemists can predict the regioselectivity and chemoselectivity of reactions involving this compound. For example, in reactions with multifunctional nucleophiles, these methods can predict which functional group will preferentially react and at which position on the benzo[b]thiophene ring.

Electronic Structure Analysis of the Sulfonyl Chloride Moiety and Benzo[b]thiophene Core

A detailed analysis of the electronic structure of this compound is fundamental to understanding its chemical properties. This analysis can be performed using various computational techniques, including Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory.

NBO analysis can be used to quantify the charge distribution and to study the nature of the chemical bonds. For this compound, NBO analysis would likely reveal a significant positive charge on the sulfur atom and negative charges on the oxygen and chlorine atoms of the sulfonyl chloride group. It would also show the delocalization of electrons within the benzo[b]thiophene ring.

Table 2: Calculated NBO Charges on Key Atoms of this compound

AtomCalculated NBO Charge (a.u.)
S (sulfonyl)+1.25
O1 (sulfonyl)-0.75
O2 (sulfonyl)-0.75
Cl-0.20
C7+0.15
S (thiophene)+0.10

Note: The data in this table is hypothetical and for illustrative purposes.

The electronic structure analysis also provides insights into the molecule's spectroscopic properties. For example, Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum of the molecule, which is directly related to its electronic transitions. researchgate.net

Analytical and Spectroscopic Methodologies for Structural Elucidation of Benzo B Thiophene 7 Sulfonyl Chloride and Its Synthetic Intermediates/products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Heteroatom Nuclei

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of Benzo[b]thiophene-7-sulfonyl chloride by providing information about the chemical environment of each proton and carbon atom. While specific experimental spectra for the 7-sulfonyl chloride isomer are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the known spectra of the parent compound, benzo[b]thiophene, and the electronic effects of the sulfonyl chloride group.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the five protons on the bicyclic ring system. The powerful electron-withdrawing nature of the sulfonyl chloride group (-SO₂Cl) at the C7 position will significantly deshield adjacent protons, causing them to resonate at a lower field (higher ppm). The protons on the thiophene (B33073) ring (H2 and H3) would appear as doublets, while the protons on the benzene (B151609) ring (H4, H5, and H6) would exhibit a more complex splitting pattern due to their proximity to the sulfonyl group.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Eight distinct signals are expected for the eight carbon atoms of the benzo[b]thiophene core. The carbon atom directly attached to the sulfonyl chloride group (C7) would be significantly downfield-shifted. Other carbons, particularly C6 and the quaternary carbons C3a and C7a, would also experience shifts due to the inductive and resonance effects of the substituent.

Heteroatom NMR: While less common, NMR spectroscopy of other nuclei, such as ³³S, could offer direct insight into the electronic environment of the sulfur atoms in both the thiophene ring and the sulfonyl chloride group, though this technique is often hampered by the low natural abundance and quadrupolar nature of the nucleus.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H2~7.6-7.8-
H3~7.4-7.6-
H4~8.0-8.2-
H5~7.5-7.7-
H6~7.9-8.1-
C2-~125-127
C3-~123-125
C3a-~140-142
C4-~128-130
C5-~126-128
C6-~124-126
C7-~145-148
C7a-~138-140

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight and elemental composition of this compound. The technique's high accuracy allows for the unambiguous confirmation of the molecular formula, C₈H₅ClO₂S₂.

Molecular Ion Peak and Isotopic Pattern: In HRMS, the compound would exhibit a characteristic molecular ion peak cluster ([M]⁺). Due to the presence of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S) isotopes, this peak would be accompanied by satellite peaks at M+1, M+2, etc., with specific intensity ratios that serve as a fingerprint for the elemental composition. The [M+2] peak, primarily due to the ³⁷Cl isotope, would have an intensity of approximately one-third of the main molecular ion peak, which is a classic indicator of a monochlorinated compound.

Fragmentation Analysis: Under electron ionization (EI) or other energetic ionization methods, the molecule undergoes predictable fragmentation. Key fragmentation pathways would likely involve the loss of the chlorine atom (-Cl) and the entire sulfonyl group (-SO₂), leading to characteristic daughter ions. The cleavage of the S-Cl bond is a common fragmentation pattern for sulfonyl chlorides.

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used for the analysis of synthetic reaction mixtures containing this compound. LC separates the target compound from impurities, starting materials, and byproducts, while the mass spectrometer provides mass information for each separated component, confirming the identity and purity of the product.

Table 2: Predicted HRMS Data and Major Fragments for this compound (C₈H₅ClO₂S₂)

Ion/Fragment Formula Predicted m/z (Monoisotopic) Description
[M]⁺[C₈H₅³⁵ClO₂S₂]⁺231.9419Molecular Ion
[M+2]⁺[C₈H₅³⁷ClO₂S₂]⁺233.9390Isotope peak due to ³⁷Cl
[M-Cl]⁺[C₈H₅O₂S₂]⁺196.9785Loss of Chlorine radical
[M-SO₂Cl]⁺[C₈H₅S]⁺133.0115Loss of Sulfonyl chloride radical
[C₇H₅S]⁺[C₇H₅S]⁺117.0115Further fragmentation

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the vibrations of the sulfonyl chloride group. Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds are expected in the regions of 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The S-Cl stretching vibration typically appears as a strong band in the lower frequency region. Additionally, the spectrum would show aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1400-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the S=O stretches are also visible in Raman spectra, aromatic ring vibrations are often more intense. The technique is particularly useful for observing the vibrations of the benzo[b]thiophene core structure. The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of the molecule. researchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch3050-31503050-3150Medium-Weak
S=O Asymmetric Stretch1370-13901370-1390Strong (IR)
S=O Symmetric Stretch1170-11901170-1190Strong (IR)
Aromatic C=C Stretch1400-16001400-1600Medium-Strong
C-S Stretch (Ring)650-750650-750Medium
S-Cl Stretch550-650550-650Strong

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structural Assignment

Single Crystal X-ray Diffraction is the most powerful technique for obtaining an unambiguous, three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound has not been reported in the searched literature, this method would provide precise data on bond lengths, bond angles, and torsional angles if suitable single crystals were obtained.

The analysis would confirm the planarity of the benzo[b]thiophene ring system. nih.gov It would also reveal the precise geometry of the sulfonyl chloride group and its orientation relative to the aromatic ring. Furthermore, X-ray diffraction elucidates intermolecular interactions in the crystal lattice, such as π-π stacking or weak hydrogen bonds, which govern the crystal packing. Such data is invaluable for understanding the solid-state properties of the material and for computational modeling studies. The general procedures involve collecting diffraction data on a diffractometer, solving the structure using direct methods, and refining the structural model. juniperpublishers.com

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of Benzo[b]thiophene-7-sulfonyl chloride?

Answer:
The synthesis typically involves sulfonation or chlorination of the parent heterocycle. For example, sulfonyl chlorides can be generated via reaction with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. A two-step approach may include:

Sulfonation : Introduce a sulfonic acid group at the 7-position of benzo[b]thiophene using concentrated sulfuric acid or oleum.

Chlorination : React the sulfonic acid intermediate with SOCl₂ or PCl₅ to form the sulfonyl chloride.
Key considerations : Use inert atmospheres (N₂/Ar) to prevent hydrolysis, and monitor reaction progress via TLC or in-situ FTIR to detect SO₂/CO byproducts .

Basic: How is this compound characterized to confirm structural integrity?

Answer:
Standard analytical workflows include:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and sulfonyl chloride groups (no direct proton signal; inferred via DEPT-135).
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 232.71 (C₈H₅ClO₂S₂) and fragmentation patterns consistent with sulfonyl cleavage.
  • Elemental Analysis : Verify %C, %H, and %S to ±0.3% deviation.
  • Melting Point : Compare observed mp (75–76°C) to literature values to assess purity .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Use polyvinyl alcohol (PVA) or Viton gloves (>8-hr breakthrough resistance), chemical goggles (JIS T 8147), and Tychem® F coveralls.
  • Respiratory Protection : Use supplied-air respirators if airborne concentrations exceed 0.5 ppm.
  • First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention. Avoid inducing vomiting if ingested .

Advanced: What mechanistic pathways govern nucleophilic substitution reactions at the sulfonyl chloride group?

Answer:
The sulfonyl chloride group undergoes Sₙ2-type displacement with nucleophiles (e.g., amines, thiols):

Activation : The electrophilic sulfur attracts nucleophiles, forming a pentavalent transition state.

Leaving Group Expulsion : Cl⁻ departs, yielding sulfonamide or sulfonate esters.
Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity. Kinetic studies using HPLC can track Cl⁻ release to determine rate constants .

Advanced: How can reaction yields be optimized in derivatization reactions?

Answer:

  • Solvent Choice : Use DCM or THF for solubility without side reactions.
  • Catalysis : Add catalytic DMAP to accelerate amine substitutions.
  • Temperature Control : Maintain 0–5°C to suppress hydrolysis; gradual warming post-reaction improves conversion.
  • Workup : Quench excess SOCl₂ with ice-cold NaHCO₃, followed by extraction with ethyl acetate. Purity via column chromatography (SiO₂, hexane:EtOAc) .

Advanced: What analytical challenges arise in detecting trace impurities, and how are they resolved?

Answer:

  • Common Impurities : Hydrolysis products (sulfonic acids) or disubstituted byproducts.
  • Detection : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) with UV detection at 254 nm.
  • Quantification : Compare peak areas against spiked standards. For non-UV-active impurities, employ charged aerosol detection (CAD) or LC-MS .

Advanced: What role does this compound play in developing near-infrared (NIR) fluorescent probes?

Answer:
this compound serves as a precursor for sulfonamide-linked fluorophores. For example:

Probe Design : React with N-alkylated naphthylamine derivatives to form conjugates with extended π-systems.

Applications : These probes detect biothiols (e.g., glutathione) via thiol-induced sulfonamide cleavage, monitored via fluorescence quenching/enhancement in NIR (650–900 nm).

Validation : Test selectivity in buffer vs. serum matrices and measure quantum yields using integrating sphere setups .

Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Meta/para substituents (e.g., -NO₂) increase sulfonyl chloride electrophilicity, accelerating Suzuki couplings.
  • Steric Effects : Ortho-substituents hinder access to the sulfur center, reducing reaction rates.
  • DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity trends. Experimental validation via Hammett plots can correlate σ values with rate constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.